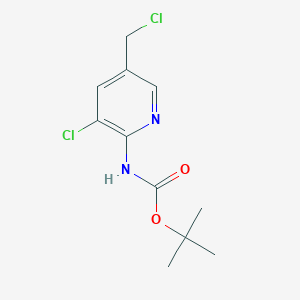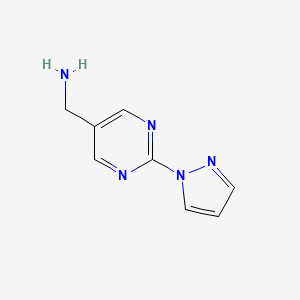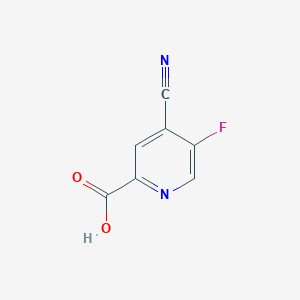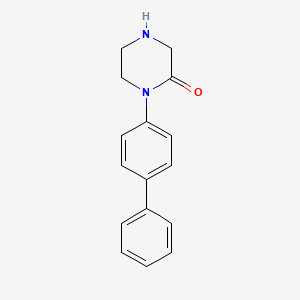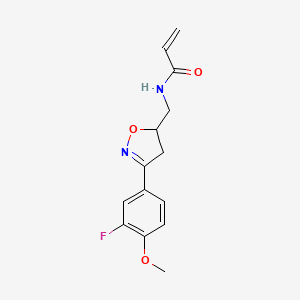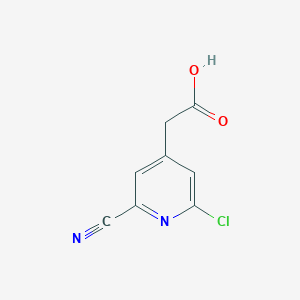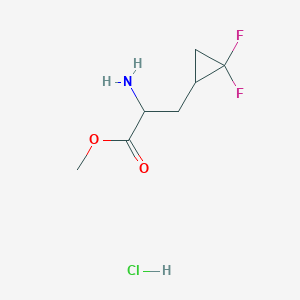
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is a heterocyclic compound that features a triazole ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid . The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Carboxy-4H-1,2,4-triazol-3-YL)benzonitrile.
Reduction: 4-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific proteins involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(5-Methyl-4H-1,2,4-triazol-3-YL)benzonitrile: Similar structure but with a methyl group instead of a formyl group.
4-(4H-1,2,4-Triazol-4-yl)benzonitrile: Similar structure but without the formyl group.
Uniqueness
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which allows for a wide range of chemical modifications and biological activities.
Properties
CAS No. |
944906-49-4 |
|---|---|
Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(5-formyl-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-7-1-3-8(4-2-7)10-12-9(6-15)13-14-10/h1-4,6H,(H,12,13,14) |
InChI Key |
NNAHDVVOVHIQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
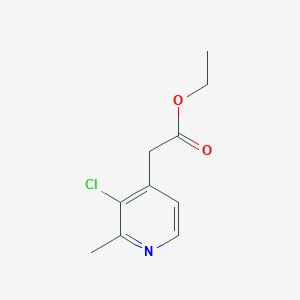
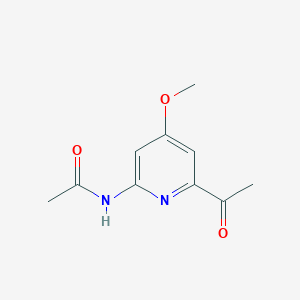
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
